molecular formula C12H18O2 B12537661 Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate CAS No. 656234-74-1

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate

Cat. No.: B12537661
CAS No.: 656234-74-1
M. Wt: 194.27 g/mol
InChI Key: PBBLASASBMBSSA-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate is an organic compound with the molecular formula C12H18O2. It is an ester derived from hept-4-enoic acid and prop-2-yn-1-yl alcohol. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate typically involves the esterification of hept-4-enoic acid with prop-2-yn-1-yl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form a diketone.

    Reduction: The alkene group can be hydrogenated to form the corresponding alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate can be compared with similar compounds such as:

    Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate: Similar structure but with a different carbon chain length.

    Propargyl acrylate: Contains an alkyne and an acrylate group.

    Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate: Similar structure with an additional methyl group.

These compounds share similar reactivity due to the presence of alkyne and alkene groups but differ in their specific applications and properties.

Properties

CAS No.

656234-74-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl 2-prop-2-ynylhept-4-enoate

InChI

InChI=1S/C12H18O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h2,7-8,11H,4,6,9-10H2,1,3H3

InChI Key

PBBLASASBMBSSA-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(CC#C)C(=O)OCC

Origin of Product

United States

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